![molecular formula C10H8BrNO B600033 6-Bromo-8-methoxyquinoline CAS No. 103028-32-6](/img/structure/B600033.png)
6-Bromo-8-methoxyquinoline
Overview
Description
6-Bromo-8-methoxyquinoline is a quinoline derivative with the molecular weight of 238.08 . It is a yellow-green to brown liquid or solid . The IUPAC name for this compound is 6-bromo-8-methoxyquinoline .
Molecular Structure Analysis
The InChI code for 6-Bromo-8-methoxyquinoline is 1S/C10H8BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This indicates the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the quinoline ring.Physical And Chemical Properties Analysis
6-Bromo-8-methoxyquinoline has a molecular weight of 238.08 . It is a yellow-green to brown liquid or solid with a melting point of 49-51°C . The predicted density is 1.516±0.06 g/cm3 .Scientific Research Applications
Chemical Properties
6-Bromo-8-methoxyquinoline is a quinoline compound with the molecular weight of 238.08 . It is a powder at room temperature and has a melting point of 49-51°C . The IUPAC name for this compound is 6-bromo-8-methoxyquinoline .
Industrial and Synthetic Organic Chemistry
Quinoline, the core structure of 6-Bromo-8-methoxyquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .
Medicinal Chemistry
In the field of medicinal chemistry, quinoline plays a major role . It is an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system, in particular, has gained considerable attention .
Drug Discovery
6-Bromo-8-methoxyquinoline is a significant lead in drug discovery . It is used as a starting point in the synthesis of more complex chemical compounds .
Anticancer Activity
6-Bromo-8-methoxyquinoline has shown anticancer activity . The anticancer effect of this compound is due to its ability to inhibit the synthesis of DNA, RNA, and protein in tumor cells .
Biological and Pharmaceutical Activities
Quinoline and its derivatives, including 6-Bromo-8-methoxyquinoline, have potential biological and pharmaceutical activities . These compounds are being extensively studied for their potential applications .
Safety and Hazards
The safety information for 6-Bromo-8-methoxyquinoline indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
6-bromo-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVYYHNERBSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311489 | |
Record name | 6-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-methoxyquinoline | |
CAS RN |
103028-32-6 | |
Record name | 6-Bromo-8-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103028-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-8-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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